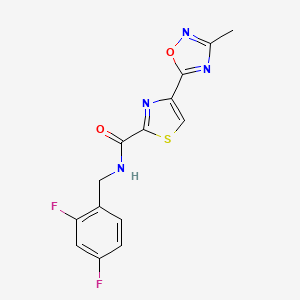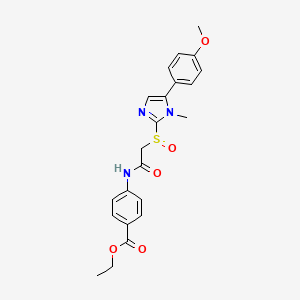
2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A novel series of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles were synthesized by oxidative cyclization of Schiff bases derived from 5-bromo-2-thiophene-carboxaldehyde and aromatic hydrazides using Chloramine-T as an efficient oxidant .Molecular Structure Analysis
The molecular structure of 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom . Intermolecular Type I centrosymmetric Br…Br halogen interactions are present at a distance of 3.582 (1) Å and with a C—Br…Br angle of 140.7 (1)° .Chemical Reactions Analysis
The main reaction in the synthesis of 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is the Claisen–Schmidt condensation . The effect of reaction conditions, including dosage of sodium hydroxide and reaction temperature, was investigated and analyzed .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant application of 1,3,4-oxadiazole derivatives, including those related to 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole, is their antimicrobial properties. For instance, Makwana and Naliapara (2014) synthesized novel 1,3,4-oxadiazole compounds and found them to exhibit moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014). Kapadiya et al. (2020) also synthesized oxadiazole derivatives, which showed significant potency against various microorganisms, further highlighting the antimicrobial potential of this class of compounds (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Ammal, Prajila, and Joseph (2018) explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid. Their studies revealed the compounds' effectiveness in forming protective layers on metal surfaces, contributing to corrosion resistance (Ammal, Prajila, & Joseph, 2018).
Mesomorphic and Photoluminescent Properties
The mesomorphic behavior and photoluminescent properties of 1,3,4-oxadiazole derivatives have been studied as well. Han et al. (2010) synthesized a series of these derivatives and investigated their phase behaviors, finding that they displayed wide mesomorphic temperature ranges and strong blue fluorescence emissions, which could be valuable in material science applications (Han, Wang, Zhang, & Zhu, 2010).
Insecticidal Activity
Goswami et al. (1984) synthesized oxadiazolethiones and evaluated them for fungicidal properties. They discovered that most compounds showed varying degrees of toxicity against specific test organisms, suggesting potential insecticidal applications (Goswami, Kataky, Baruah, & Nath, 1984).
Molecular Docking and Anti-tubercular Activity
Al-Tamimi et al. (2018) conducted a comprehensive study involving molecular docking and spectroscopic analysis of oxadiazole derivatives. They found that these compounds exhibited promising anti-tubercular activity, suggesting their potential in pharmaceutical applications (Al-Tamimi et al., 2018).
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2OS/c8-5-2-1-4(13-5)7-11-10-6(3-9)12-7/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMYYGVWCHTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

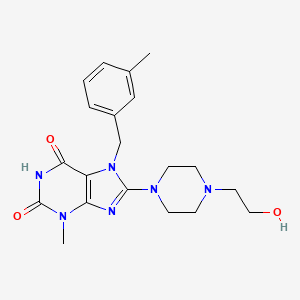
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2419180.png)
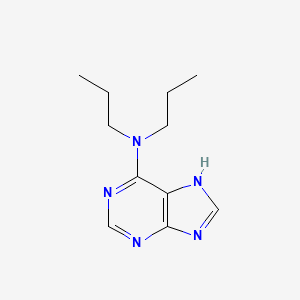
![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)

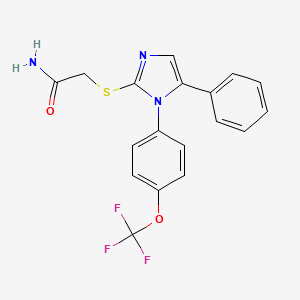

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)
